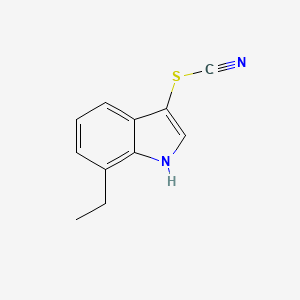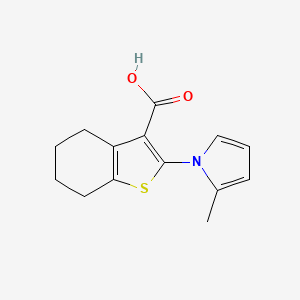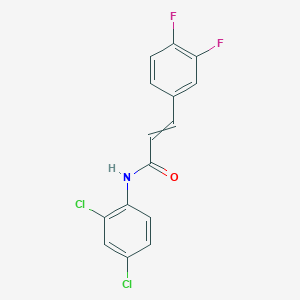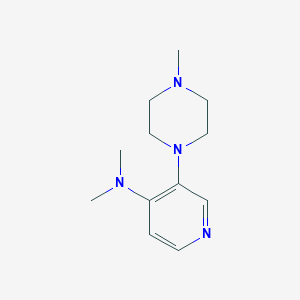
N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide is an organic compound that features a bromopyridine core substituted with two pentanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide typically involves the reaction of 4-bromopyridine-2,6-dicarboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include primary amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
科学的研究の応用
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine core can engage in π-π interactions or hydrogen bonding, while the amide groups can form additional hydrogen bonds, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromopyridine-2,6-dicarboxylic acid: Shares the bromopyridine core but has carboxylic acid groups instead of amides.
4-Bromopyridine-2,6-dimethanol: Contains hydroxymethyl groups instead of amides.
4-Bromo-2,6-diacetylpyridine: Features acetyl groups instead of amides.
Uniqueness
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide is unique due to the presence of pentanamide groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
662164-82-1 |
|---|---|
分子式 |
C15H22BrN3O2 |
分子量 |
356.26 g/mol |
IUPAC名 |
N-[4-bromo-6-(pentanoylamino)pyridin-2-yl]pentanamide |
InChI |
InChI=1S/C15H22BrN3O2/c1-3-5-7-14(20)18-12-9-11(16)10-13(17-12)19-15(21)8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,17,18,19,20,21) |
InChIキー |
UBUSYXZMPIGEOA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1=CC(=CC(=N1)NC(=O)CCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)


![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)

![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)


![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)




